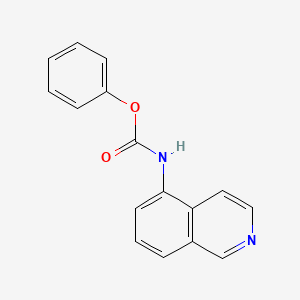

Phenyl isoquinolin-5-ylcarbamate

Description

Phenyl isoquinolin-5-ylcarbamate is a carbamate derivative featuring an isoquinoline scaffold linked to a phenyl group via a carbamate bridge. Carbamates are of significant interest in medicinal and organic chemistry due to their stability, bioactivity, and utility as intermediates in drug synthesis . For instance, describes the synthesis of structurally related carbamates, such as 5-((2-aminothiazol-5-yl)(4-nitrophenyl)carbamate derivatives, which share functional group similarities and provide a basis for comparative analysis.

Properties

Molecular Formula |

C16H12N2O2 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

phenyl N-isoquinolin-5-ylcarbamate |

InChI |

InChI=1S/C16H12N2O2/c19-16(20-13-6-2-1-3-7-13)18-15-8-4-5-12-11-17-10-9-14(12)15/h1-11H,(H,18,19) |

InChI Key |

LYFSVAKNESEZCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., NO₂ in 4-nitrophenyl) increase melting points and deshield aromatic protons (δ 8.25 ppm) due to resonance effects .

- Electron-donating groups (e.g., OH in 4-hydroxyphenyl) lower melting points and shield adjacent carbons (δ 156.8 ppm for C-OH) .

- Halogen substituents (e.g., F in 4-fluorophenyl) exhibit distinct 13C shifts (δ 162.3 ppm for C-F), useful for structural elucidation .

Analytical Methodologies

While the evidence primarily focuses on phenylephrine hydrochloride (PE), the spectrophotometric and chromatographic techniques described are applicable to carbamate analysis:

Spectrophotometric Methods

- Azo dye coupling: Diazotized 2-aminobenzothiazole forms stable dyes with aromatic amines under alkaline conditions (λmax = 510 nm, ε = 6.620 × 10³ L·mol⁻¹·cm⁻¹). This method, validated for PE , could be adapted for carbamates with free amino or hydroxyl groups.

Chromatographic Methods

- HPLC : Reverse-phase HPLC with UV detection (e.g., 220–280 nm) is effective for separating carbamates from complex matrices, as demonstrated for PE in multi-component formulations .

- CE vs. HPLC : Capillary electrophoresis (CE) offers comparable precision to HPLC for dissolutions tests but requires optimization of buffer pH for carbamate stability .

Stability and Reactivity

- Alkaline stability: Carbamate derivatives are sensitive to strong bases, as seen in PE studies where NaOH (2N) was required for azo dye formation .

- Thermal stability : High melting points (e.g., 206–208°C for 4-nitrophenyl derivatives) indicate robust thermal stability, likely due to extended conjugation and intermolecular hydrogen bonding .

Research Findings and Implications

- Synthetic efficiency: The catalyst-free, aqueous ethanol-mediated synthesis of carbamates () achieves high yields (75–92%) without chromatographic purification, offering a scalable route for phenyl isoquinolin-5-ylcarbamate analogs .

- Analytical validation : Spectrophotometric methods for PE show <3.09% RSD and >99% accuracy , providing a benchmark for validating carbamate assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.